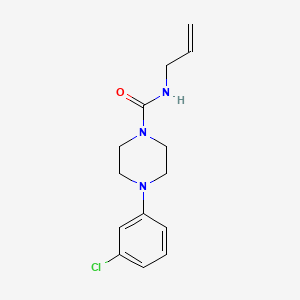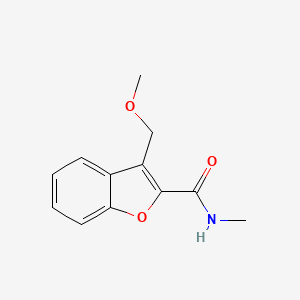
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a piperazine derivative that has been studied for its ability to modulate the activity of certain neurotransmitters in the brain, which has led to its investigation as a potential treatment for various neurological disorders.
作用機序
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide is believed to exert its therapeutic effects through its modulation of neurotransmitter activity in the brain. Specifically, 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of serotonin activity. 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and physiological effects:
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. These effects include the modulation of neurotransmitter activity, as well as changes in the expression of certain genes and proteins that are involved in the regulation of mood and behavior.
実験室実験の利点と制限
One advantage of using 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide in lab experiments is its ability to selectively modulate the activity of certain neurotransmitter systems, which can help researchers to better understand the role of these systems in the regulation of mood and behavior. However, one limitation of using 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide. One area of interest is the development of more selective compounds that can target specific neurotransmitter systems in the brain. Another area of interest is the investigation of 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide's potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for further research on the safety and toxicity of 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide, particularly in the context of long-term use.
合成法
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide can be synthesized through a multistep process starting with the reaction of 3-chlorobenzonitrile with propargylamine to form 3-chlorophenylpropargylamine. This compound is then reacted with piperazine to form 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide.
科学的研究の応用
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine, which are all involved in the regulation of mood and behavior.
特性
IUPAC Name |
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-2-6-16-14(19)18-9-7-17(8-10-18)13-5-3-4-12(15)11-13/h2-5,11H,1,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVDXGMZQSGGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7455425.png)


![8-[5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7455435.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
![3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455455.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)


![2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455483.png)